molecular formula C18H17NO B1517781 2-(2-Methylphenyl)-3-oxo-5-phenylpentanenitrile CAS No. 1097048-05-9

2-(2-Methylphenyl)-3-oxo-5-phenylpentanenitrile

Cat. No.: B1517781
CAS No.: 1097048-05-9
M. Wt: 263.3 g/mol
InChI Key: OMPAPUTUDHNMRD-UHFFFAOYSA-N
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Description

2-(2-Methylphenyl)-3-oxo-5-phenylpentanenitrile is a complex organic compound characterized by its molecular structure, which includes a phenyl group, a nitrile group, and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylphenyl)-3-oxo-5-phenylpentanenitrile typically involves multi-step organic reactions. One common method is the Knoevenagel condensation, where an aldehyde or ketone reacts with a compound containing an active methylene group in the presence of a base. The reaction conditions usually require a strong base such as piperidine or pyridine and a suitable solvent like ethanol or methanol.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry, which allows for better control over reaction conditions and improved safety. The use of catalysts such as palladium or nickel can enhance the efficiency of the reaction and increase the yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methylphenyl)-3-oxo-5-phenylpentanenitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the nitrile group to a primary amine.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

  • Substitution: Nucleophiles such as ammonia (NH3) or amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids or their derivatives.

  • Reduction: Primary amines.

  • Substitution: Amides or other substituted nitriles.

Scientific Research Applications

2-(2-Methylphenyl)-3-oxo-5-phenylpentanenitrile has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a building block for bioactive molecules, potentially leading to the development of new pharmaceuticals.

  • Medicine: Its derivatives may exhibit biological activity, making it useful in drug discovery and development.

  • Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2-Methylphenyl)-3-oxo-5-phenylpentanenitrile exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely, but often include interactions with cellular signaling pathways.

Comparison with Similar Compounds

2-(2-Methylphenyl)-3-oxo-5-phenylpentanenitrile is similar to other compounds with phenyl and nitrile groups, such as:

  • Benzonitrile: A simpler nitrile compound without the additional phenyl group.

  • Phenylacetonitrile: A compound with a phenyl group attached to a nitrile group but lacking the ketone functionality.

  • 2-Methylbenzophenone: A compound with a similar structure but without the nitrile group.

Uniqueness: The presence of both the phenyl and nitrile groups, along with the ketone functionality, makes this compound unique

Properties

IUPAC Name

2-(2-methylphenyl)-3-oxo-5-phenylpentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO/c1-14-7-5-6-10-16(14)17(13-19)18(20)12-11-15-8-3-2-4-9-15/h2-10,17H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPAPUTUDHNMRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C#N)C(=O)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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